molecular formula C10H7NO4 B1609179 4,7-Dihydroxy-3-quinolinecarboxylic acid CAS No. 63463-27-4

4,7-Dihydroxy-3-quinolinecarboxylic acid

Cat. No. B1609179
CAS RN: 63463-27-4
M. Wt: 205.17 g/mol
InChI Key: KSGSZGACXQALEU-UHFFFAOYSA-N
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Description

4,7-Dihydroxy-3-quinolinecarboxylic acid, also known as quinaldic acid, is a heterocyclic compound that has been widely used in scientific research due to its unique chemical properties. This compound is synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of 4,7-Dihydroxy-3-quinolinecarboxylic acid acid is still being studied, but it is believed to be due to its ability to chelate metal ions and form stable complexes. This property allows it to interact with biological molecules and affect their function.
Biochemical and Physiological Effects:
Quinaldic acid has been shown to have various biochemical and physiological effects, including antioxidant activity, metal ion chelation, and inhibition of enzyme activity. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

Quinaldic acid has several advantages for lab experiments, including its stability, solubility, and ability to form stable metal complexes. However, its limitations include its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

Future research on 4,7-Dihydroxy-3-quinolinecarboxylic acid acid could focus on its potential as a therapeutic agent for neurological disorders, its use as a fluorescent probe for metal ions in biological systems, and its application in catalysis and organic synthesis. Additionally, further studies on its toxicity and safety could help optimize its use in scientific research.

Scientific Research Applications

Quinaldic acid has been used in a variety of scientific research applications, including as a fluorescent probe for metal ions, a chelating agent for heavy metals, and a ligand for metal complexes. It has also been studied for its potential as an anti-cancer agent and as a therapeutic agent for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

7-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-5-1-2-6-8(3-5)11-4-7(9(6)13)10(14)15/h1-4,12H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGSZGACXQALEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212885
Record name 4,7-Dihydroxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dihydroxy-3-quinolinecarboxylic acid

CAS RN

63463-27-4
Record name 4,7-Dihydroxy-3-quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063463274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63463-27-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,7-Dihydroxy-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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